ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
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Overview
Description
Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, an isothiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 4,5-dimethyl-3-thienyl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with Isothiazole: The thienyl intermediate is then coupled with an isothiazole derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride; conditionslow temperature, solvent (e.g., tetrahydrofuran).
Substitution: Amines, alcohols; conditionsreflux, solvent (e.g., ethanol).
Major Products Formed
Oxidation: Oxidized thienyl derivatives.
Reduction: Reduced isothiazole derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The thienyl and isothiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(4-methyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
- Ethyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
Uniqueness
Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is unique due to the specific positioning of the dimethyl groups on the thienyl ring, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
ethyl 5-[(4,5-dimethylthiophene-3-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-5-19-14(18)11-8(3)16-21-13(11)15-12(17)10-6-20-9(4)7(10)2/h6H,5H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVLNTMIPJFYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CSC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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